molecular formula C24H43NO B15176913 Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- CAS No. 33169-28-7

Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)-

Cat. No.: B15176913
CAS No.: 33169-28-7
M. Wt: 361.6 g/mol
InChI Key: RIDFJCCEYZWOSP-RAISGICESA-N
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Description

Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is a chemical compound characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a 1-oxo-2,4-eicosadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- typically involves the following steps:

  • Formation of the Eicosadienyl Ketone: The eicosadienyl ketone is synthesized through the oxidation of the corresponding fatty acid.

  • Attachment to Pyrrolidine: The ketone is then reacted with pyrrolidine under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and esters.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Substituted pyrrolidines with different functional groups.

Scientific Research Applications

Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

  • Pyrrolidine, 1-(1-oxo-2,4-pentadienyl)-, (E,E)-

  • Pyrrolidine, 1-(1-oxo-10,12-octadecadienyl)-, (E,E)-

Uniqueness: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is unique due to its specific structure and the length of its eicosadienyl chain, which differentiates it from other pyrrolidine derivatives.

Properties

CAS No.

33169-28-7

Molecular Formula

C24H43NO

Molecular Weight

361.6 g/mol

IUPAC Name

(2E,4E)-1-pyrrolidin-1-ylicosa-2,4-dien-1-one

InChI

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)25-22-19-20-23-25/h16-18,21H,2-15,19-20,22-23H2,1H3/b17-16+,21-18+

InChI Key

RIDFJCCEYZWOSP-RAISGICESA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C=C/C(=O)N1CCCC1

Canonical SMILES

CCCCCCCCCCCCCCCC=CC=CC(=O)N1CCCC1

Origin of Product

United States

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